molecular formula C22H22F3N3O2S B12499140 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12499140
M. Wt: 449.5 g/mol
InChI Key: OQKTWFMRPBWDTB-UHFFFAOYSA-N
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Description

5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of a pyrrole derivative with a diazinane-4,6-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22F3N3O2S

Molecular Weight

449.5 g/mol

IUPAC Name

5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H22F3N3O2S/c1-5-26-19(29)16(20(30)27(6-2)21(26)31)12-15-11-13(3)28(14(15)4)18-10-8-7-9-17(18)22(23,24)25/h7-12H,5-6H2,1-4H3

InChI Key

OQKTWFMRPBWDTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C(F)(F)F)C)C(=O)N(C1=S)CC

Origin of Product

United States

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